An In-depth Technical Guide on the Physicochemical Properties of N-Spiro[5.5]undec-3-yl-guanidine
An In-depth Technical Guide on the Physicochemical Properties of N-Spiro[5.5]undec-3-yl-guanidine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data for N-Spiro[5.em]undec-3-yl-guanidine is limited in publicly available literature. This guide provides estimated physicochemical properties based on the known characteristics of its constituent chemical moieties—the spiro[5.5]undecane core and the guanidine headgroup—along with established experimental protocols for their determination.
Introduction
N-Spiro[5.5]undec-3-yl-guanidine is a unique molecule featuring a rigid, saturated spirocyclic hydrocarbon scaffold linked to a highly basic guanidinium group. The spiro[5.5]undecane moiety provides a three-dimensional structure that can be valuable for exploring specific binding pockets in biological targets. The guanidine group, which is protonated at physiological pH, is known to participate in crucial biological interactions, such as forming salt bridges with carboxylate and phosphate groups in proteins and nucleic acids. This combination of a lipophilic core and a hydrophilic, charged group suggests potential applications in drug discovery, where modulation of physicochemical properties is key to optimizing pharmacokinetic and pharmacodynamic profiles.
This technical guide offers a comprehensive overview of the anticipated physicochemical properties of N-Spiro[5.5]undec-3-yl-guanidine, detailed experimental methodologies for their empirical determination, and a logical workflow for the characterization of this and similar novel chemical entities.
Core Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME). The following table summarizes the estimated and known properties of N-Spiro[5.5]undec-3-yl-guanidine and its constituent parts.
| Property | Estimated/Known Value | Rationale/Comments |
| Chemical Structure | ![]() | The structure consists of a spiro[5.5]undecane ring system with a guanidine group attached at the 3-position. |
| CAS Number | 1199263-20-1[1] | Confirms the chemical identity of the compound. |
| Molecular Formula | C₁₂H₂₃N₃ | Derived from the chemical structure. |
| Molecular Weight | 209.34 g/mol | Calculated based on the molecular formula. Related spiro[5.5]undecane structures have molecular weights in a similar range.[2][3][4][5][6] |
| pKa (Guanidinium ion) | ~13.5 | The guanidine group is a strong base. Unsubstituted guanidine has a pKa of 13.6. The alkyl substituent is not expected to significantly alter this value. |
| logP (Octanol-Water Partition Coefficient) | 1.5 - 2.5 (for the neutral species) | This is an estimation. The spiro[5.5]undecane core is lipophilic, while the guanidine group is hydrophilic. The overall logP will be a balance of these two features. |
| Aqueous Solubility | High (as a salt) | Guanidine and its salts are known to be highly soluble in water. The free base is also soluble in polar organic solvents. |
Experimental Protocols for Physicochemical Characterization
Accurate determination of physicochemical properties is essential. The following are standard experimental protocols that can be employed to characterize N-Spiro[5.5]undec-3-yl-guanidine.
Determination of pKa by Potentiometric Titration
The pKa, a measure of the acidity of the protonated guanidinium group, can be precisely determined using potentiometric titration.
Principle: A solution of the compound is titrated with a standardized solution of a strong acid (e.g., HCl), and the change in pH is monitored using a pH meter. The pKa is determined from the inflection point of the resulting titration curve.
Detailed Methodology:
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Preparation of Solutions:
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Prepare a standard stock solution of N-Spiro[5.5]undec-3-yl-guanidine (e.g., 10 mM in deionized water).
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Prepare a standardized titrant solution of 0.1 M hydrochloric acid.
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Prepare standard buffer solutions (pH 4, 7, and 10) for pH meter calibration.
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Calibration of pH Meter: Calibrate the pH meter according to the manufacturer's instructions using the standard buffer solutions.
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Titration Procedure:
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Pipette a known volume (e.g., 25 mL) of the N-Spiro[5.5]undec-3-yl-guanidine solution into a beaker with a magnetic stir bar.
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Immerse the calibrated pH electrode into the solution.
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Begin stirring the solution at a constant, moderate speed.
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Add the standardized HCl solution in small, precise increments (e.g., 0.1 mL).
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Record the pH of the solution after each addition, allowing the reading to stabilize.
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Continue the titration until the pH has dropped significantly, well past the equivalence point.
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Data Analysis:
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Plot the recorded pH values against the volume of HCl added.
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The pKa is the pH at the half-equivalence point (the point where half of the guanidine has been protonated). This corresponds to the midpoint of the steepest part of the titration curve.
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Alternatively, the first derivative of the titration curve (ΔpH/ΔV) can be plotted against the volume of titrant. The peak of this plot corresponds to the equivalence point, and the pKa can be calculated from this.
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Determination of logP by the Shake-Flask Method
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. The shake-flask method is the traditional and most reliable method for its determination.
Principle: The compound is partitioned between two immiscible phases, typically n-octanol and water. The concentrations of the compound in each phase are measured, and the logP is calculated from the ratio of these concentrations.
Detailed Methodology:
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Preparation of Phases:
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Saturate n-octanol with water and water with n-octanol by vigorously mixing them and allowing them to separate overnight.
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Prepare a stock solution of N-Spiro[5.5]undec-3-yl-guanidine in the aqueous phase.
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Partitioning:
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In a separatory funnel, combine a known volume of the n-octanol-saturated aqueous phase containing the compound with a known volume of the water-saturated n-octanol.
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Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow for complete partitioning.
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Allow the phases to separate completely.
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Sample Analysis:
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Carefully collect samples from both the aqueous and n-octanol phases.
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Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
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Calculation:
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The partition coefficient (P) is calculated as: P = [Concentration in n-octanol] / [Concentration in aqueous phase]
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The logP is then calculated as: logP = log₁₀(P)
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Determination of Aqueous Solubility
Aqueous solubility is a critical parameter for drug delivery and formulation. The equilibrium solubility method provides the thermodynamic solubility of a compound.
Principle: An excess amount of the solid compound is equilibrated with an aqueous buffer at a constant temperature. The concentration of the dissolved compound in the saturated solution is then determined.
Detailed Methodology:
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Equilibration:
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Add an excess amount of solid N-Spiro[5.em]undec-3-yl-guanidine to a vial containing a known volume of a relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
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Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).
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Sample Preparation:
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After equilibration, allow any undissolved solid to settle.
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Carefully withdraw a sample of the supernatant and filter it through a fine-pore filter (e.g., 0.22 µm) to remove any remaining solid particles.
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Concentration Determination:
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Determine the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC with a standard curve).
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Reporting:
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The solubility is reported as the concentration of the compound in the saturated solution (e.g., in µg/mL or mM).
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Visualizations: Workflows and Plausible Mechanisms
The following diagrams, created using the DOT language for Graphviz, illustrate a logical workflow for compound characterization and a plausible signaling pathway for a guanidine-containing molecule.
Experimental Workflow for Physicochemical Characterization
Caption: A logical workflow for the synthesis, purification, and characterization of a novel chemical entity.
Plausible Signaling Pathway for a Guanidine-Containing Ligand
References
- 1. Page loading... [guidechem.com]
- 2. Spiro[5.5]undec-2-ene, 3,7,7-trimethyl-11-methylene-, (-)- [webbook.nist.gov]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. Spiro[5.5]undec-2-ene, 3,7,7-trimethyl-11-methylene-, (-)- [webbook.nist.gov]
- 5. Spiro[5.5]undeca-1,8-diene, 1,5,5,9-tetramethyl-, (R)- [webbook.nist.gov]
- 6. Spiro[5.5]undec-1-ene | CAS#:699-56-9 | Chemsrc [chemsrc.com]
![Chemical Structure of N-Spiro[5.5]undec-3-yl-guanidine](https://i.imgur.com/your-image-url.png)
